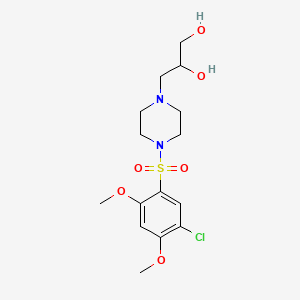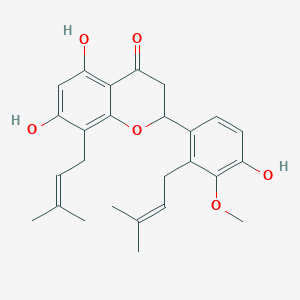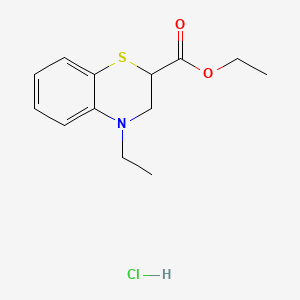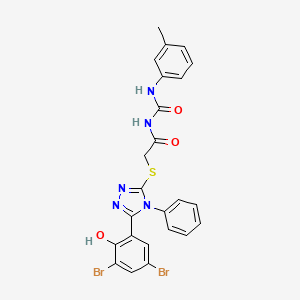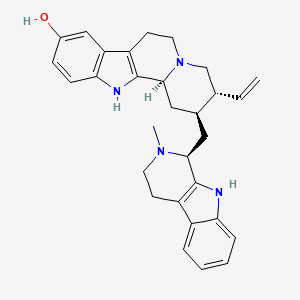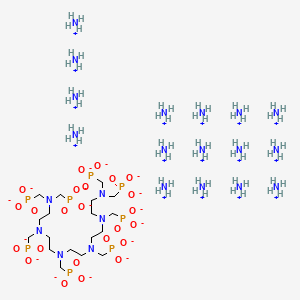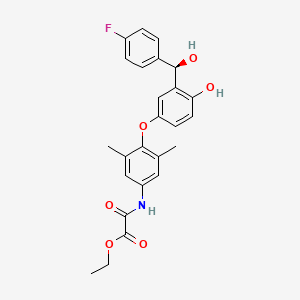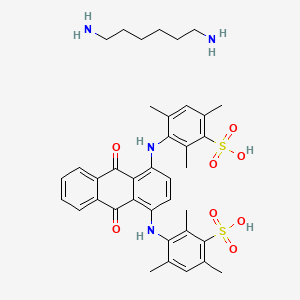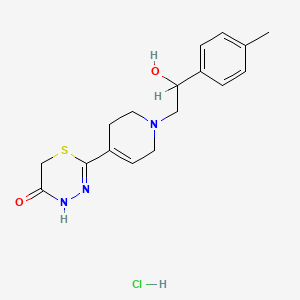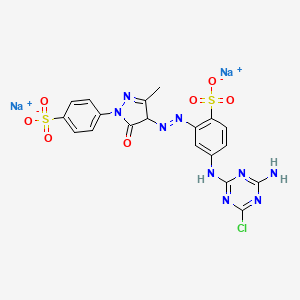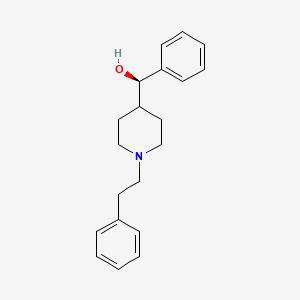
Glemanserin, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It was the first truly selective 5-HT2A ligand to be discovered and led to the development of other potent and selective 5-HT2A receptor antagonists such as volinanserin . Although it was investigated clinically for the treatment of generalized anxiety disorder, it was ultimately found to be ineffective and was not marketed .
準備方法
The synthesis of Glemanserin involves several steps. The key synthetic route includes the reaction of α-phenyl-1-(2-phenylethyl)-4-piperidine methanol with various reagents under specific conditions
化学反応の分析
Glemanserin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Glemanserin has been used extensively in scientific research due to its selective antagonism of the 5-HT2A receptor . Its applications include:
Chemistry: Used as a reference compound in the study of 5-HT2A receptor ligands.
Biology: Employed in research to understand the role of 5-HT2A receptors in various biological processes.
Industry: Utilized in the development of other selective 5-HT2A receptor antagonists.
作用機序
Glemanserin exerts its effects by selectively antagonizing the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. By blocking the 5-HT2A receptor, Glemanserin can modulate the effects of serotonin in the brain, which is why it was initially investigated for its potential anxiolytic effects .
類似化合物との比較
Glemanserin is compared with other similar compounds such as:
Volinanserin: A more potent and selective 5-HT2A receptor antagonist developed as a fluorinated analogue of Glemanserin.
Pruvanserin: Another 5-HT2A receptor antagonist with similar properties.
Roluperidone: A compound with similar receptor selectivity but different therapeutic applications.
Lenperone: Another compound in the same class with distinct pharmacological properties.
Glemanserin’s uniqueness lies in its role as the first truly selective 5-HT2A ligand, paving the way for the development of more potent and selective antagonists .
特性
CAS番号 |
132553-87-8 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
(R)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m0/s1 |
InChIキー |
AXNGJCOYCMDPQG-FQEVSTJZSA-N |
異性体SMILES |
C1CN(CCC1[C@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
正規SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


